

In-Depth Pharmacological Profile of Dpp-4-IN-8: A Technical Guide

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Compound of Interest

Compound Name: Dpp-4-IN-8

Cat. No.: B12371114

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Abstract

Dpp-4-IN-8, also identified as compound 27 in the primary literature, is a potent and selective inhibitor of Dipeptidyl Peptidase 4 (DPP-4).^[1] This technical guide provides a comprehensive overview of the pharmacological properties of **Dpp-4-IN-8**, including its inhibitory activity, selectivity, cellular effects, and anti-inflammatory properties. The information presented herein is collated from available scientific literature to support further research and development of this compound.

Introduction to Dpp-4-IN-8

Dpp-4-IN-8 is a novel, non-peptidomimetic small molecule inhibitor of DPP-4, an enzyme crucial in glucose homeostasis through its degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, **Dpp-4-IN-8** has the potential to prolong the action of incretins, thereby offering a therapeutic avenue for type 2 diabetes. Furthermore, emerging evidence suggests that **Dpp-4-IN-8** possesses anti-inflammatory properties, broadening its potential therapeutic applications.

Chemical Properties

| Property | Value | Reference |
|-------------------|------------------------|-----------|
| Molecular Formula | C16H12ClNO6 | [2] |
| Molecular Weight | 349.72 g/mol | [2] |
| SMILES | [O-]--INVALID-LINK--=O | [2] |

In Vitro Pharmacology

DPP-4 Inhibitory Activity

Dpp-4-IN-8 demonstrates potent inhibitory activity against DPP-4 with a K_i of 0.96 μM .[\[1\]](#)

| Parameter | Value |
|-----------|--------------------|
| K_i | 0.96 μM |

Selectivity Profile

The selectivity of **Dpp-4-IN-8** was assessed against other proteases, demonstrating a favorable profile with no significant inhibition of DPP-9, thrombin, prolyl endopeptidase (PREP), and fibroblast activation protein (FAP).[\[1\]](#)

| Enzyme | Inhibition (%) @ 10 μM |
|----------|-----------------------------------|
| DPP-9 | Not specified |
| Thrombin | Not specified |
| PREP | Not specified |
| FAP | Not specified |

Detailed percentage of inhibition values were not available in the public search results.

Cellular Activity

Dpp-4-IN-8 has been shown to effectively block the dipeptidase activity of DPP-4 in both Caco-2 and HepG-2 cell lines.[\[1\]](#)[\[3\]](#)

Anti-inflammatory Effects

A key pharmacological feature of **Dpp-4-IN-8** is its ability to suppress the expression of pro-inflammatory cytokines. It dose-dependently reduces the levels of tumor necrosis factor- α (TNF- α), interleukin-6 (IL-6), and interleukin-1 β (IL-1 β).^{[1][3]}

Cytotoxicity Profile

Cytotoxicity assays have indicated that **Dpp-4-IN-8** exhibits no toxicity to normal cells and only weak toxicity to cancer cell lines.^{[1][3]}

| Cell Line | Toxicity |
|--------------|---------------|
| Normal Cells | No toxicity |
| Cancer Cells | Weak toxicity |

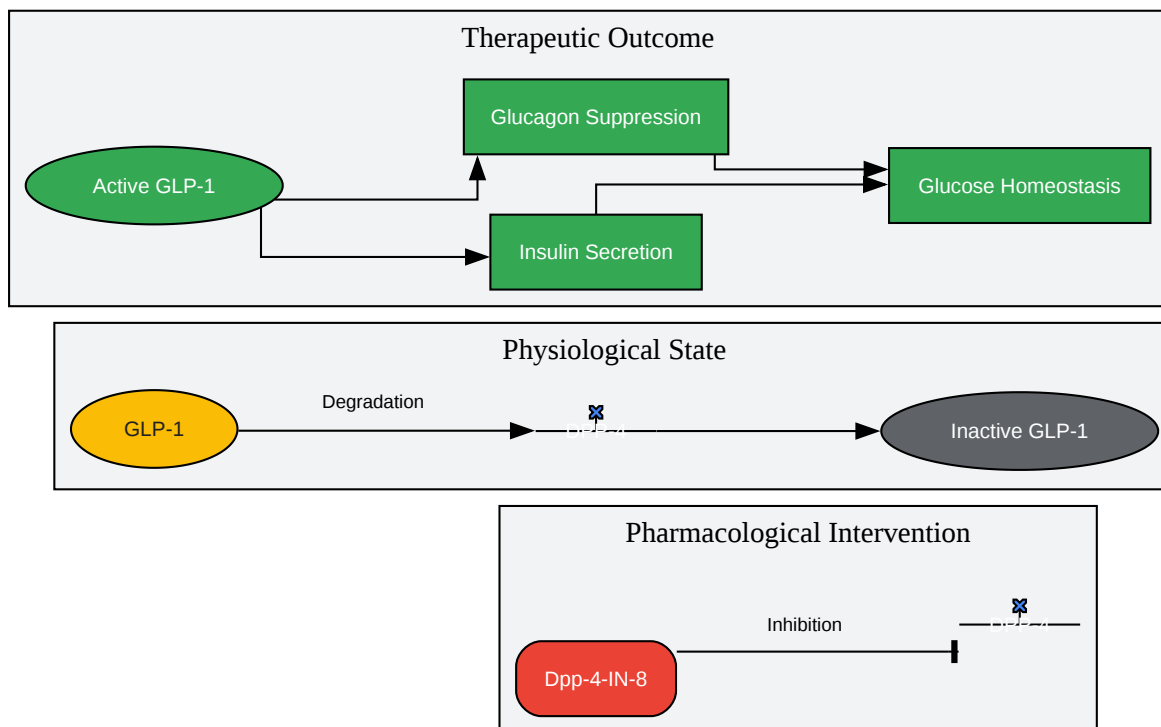
In Vivo Pharmacology

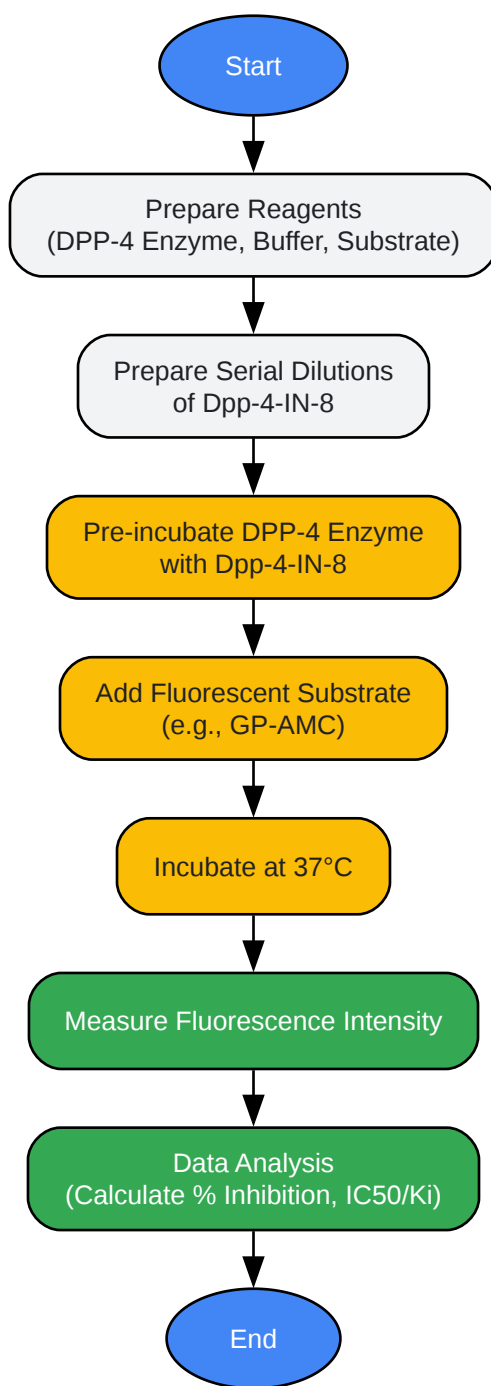
Based on the comprehensive search of publicly available scientific literature, no in vivo studies, including pharmacokinetic or efficacy data, have been published for **Dpp-4-IN-8** (compound 27, a licochalcone A derivative).

Mechanism of Action and Experimental Workflows

Proposed Mechanism of DPP-4 Inhibition

The following diagram illustrates the proposed mechanism of action for **Dpp-4-IN-8**.





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